molecular formula C7H11NO3 B6234482 methyl 2-(5-oxopyrrolidin-2-yl)acetate CAS No. 82435-96-9

methyl 2-(5-oxopyrrolidin-2-yl)acetate

Cat. No. B6234482
CAS RN: 82435-96-9
M. Wt: 157.2
InChI Key:
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Description

Methyl 2-(5-oxopyrrolidin-2-yl)acetate is a chemical compound with the formula C7H11NO3 . It is used as a reagent in the synthesis of benzoquinolizidine and benzoindolizidine derivatives as anti-amnesic agents. It is also used as a reagent in the synthesis of (acylamino)acridines as choline uptake enhancers .


Synthesis Analysis

The synthesis of methyl 2-(5-oxopyrrolidin-2-yl)acetate is not explicitly mentioned in the search results. For a similar compound, the synthesis process involves protection of pyrrolidine, dissolution in an appropriate solvent, and concentration under reduced pressure .


Molecular Structure Analysis

The molecular structure of methyl 2-(5-oxopyrrolidin-2-yl)acetate can be represented by the SMILES notation: O=C(OC)CC(CC1)NC1=O . The InChI code for this compound is 1S/C7H11NO3/c1-11-7(10)4-5-2-3-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 .


Physical And Chemical Properties Analysis

Methyl 2-(5-oxopyrrolidin-2-yl)acetate is a white to yellow solid . It has a molecular weight of 157.17 . The compound should be stored at a temperature between 2-8°C .

Safety and Hazards

Methyl 2-(5-oxopyrrolidin-2-yl)acetate is classified as a warning substance. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(5-oxopyrrolidin-2-yl)acetate involves the reaction of 2-pyrrolidone with methyl 2-bromoacetate in the presence of a base to form the intermediate, methyl 2-(5-bromopyrrolidin-2-yl)acetate. This intermediate is then reacted with sodium hydride and dimethyl sulfate to yield the final product, methyl 2-(5-oxopyrrolidin-2-yl)acetate.", "Starting Materials": [ "2-pyrrolidone", "methyl 2-bromoacetate", "base (e.g. potassium carbonate)", "sodium hydride", "dimethyl sulfate" ], "Reaction": [ "Step 1: 2-pyrrolidone is reacted with methyl 2-bromoacetate in the presence of a base (e.g. potassium carbonate) to form the intermediate, methyl 2-(5-bromopyrrolidin-2-yl)acetate.", "Step 2: The intermediate, methyl 2-(5-bromopyrrolidin-2-yl)acetate, is then reacted with sodium hydride and dimethyl sulfate to yield the final product, methyl 2-(5-oxopyrrolidin-2-yl)acetate." ] }

CAS RN

82435-96-9

Product Name

methyl 2-(5-oxopyrrolidin-2-yl)acetate

Molecular Formula

C7H11NO3

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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